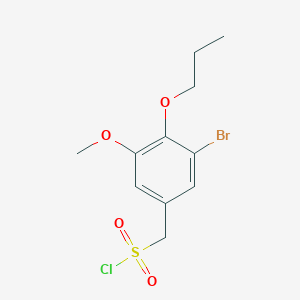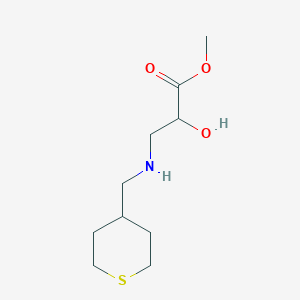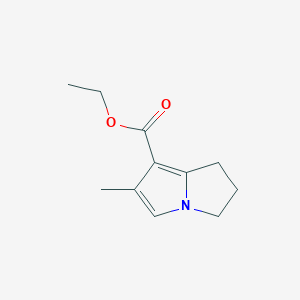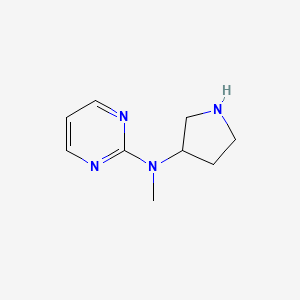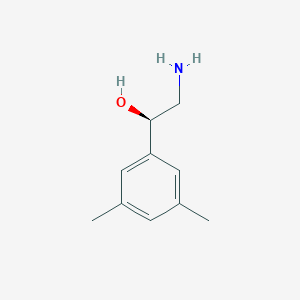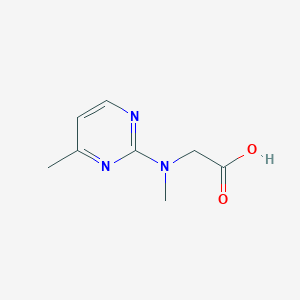
N-methyl-N-(4-methylpyrimidin-2-yl)glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(4-methylpyrimidin-2-yl)glycine is a synthetic compound with the molecular formula C8H11N3O2 It is a derivative of glycine, where the amino group is substituted with a 4-methylpyrimidin-2-yl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(4-methylpyrimidin-2-yl)glycine can be achieved through several methods. One common approach involves the alkylation of 2-aminopyrimidine with chloroacetic acid or its esters, followed by a Dimroth rearrangement. This method avoids the formation of diketopiperazine, a common byproduct in such reactions .
Another method involves the nucleophilic substitution of a pyrimidine ring with a good leaving group in the alpha position by amines. This approach has been used to synthesize various N-heteroaryl substituted amino acid derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. Optimization of reaction conditions, such as solvent polarity and steric demand of the initiator, is crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-N-(4-methylpyrimidin-2-yl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, where the pyrimidine ring can be substituted with different nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product and include factors like temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while nucleophilic substitution can result in various substituted pyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
N-methyl-N-(4-methylpyrimidin-2-yl)glycine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-methyl-N-(4-methylpyrimidin-2-yl)glycine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may interact with glycine receptors or other proteins involved in cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-methyl-N-(pyridin-4-ylmethyl)glycine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
N-methyl-N-(pyridin-3-ylmethyl)glycine: Another similar compound with a different position of the nitrogen atom in the pyridine ring.
N-methyl-N-(pyridin-2-ylmethyl)glycine: Similar structure with the nitrogen atom in the 2-position of the pyridine ring.
Uniqueness
N-methyl-N-(4-methylpyrimidin-2-yl)glycine is unique due to the presence of the 4-methylpyrimidin-2-yl group, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C8H11N3O2 |
|---|---|
Molekulargewicht |
181.19 g/mol |
IUPAC-Name |
2-[methyl-(4-methylpyrimidin-2-yl)amino]acetic acid |
InChI |
InChI=1S/C8H11N3O2/c1-6-3-4-9-8(10-6)11(2)5-7(12)13/h3-4H,5H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
VEESFZPFNBQNSU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=NC=C1)N(C)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


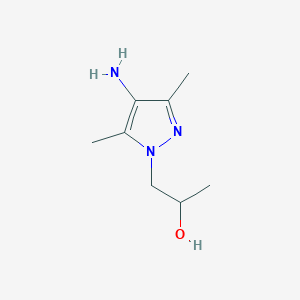
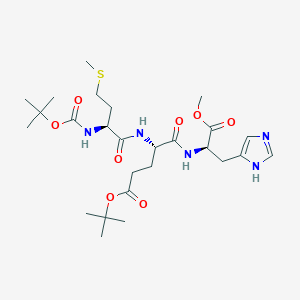





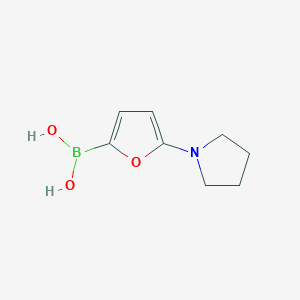
![tert-Butyl 2-methyl-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13337921.png)
